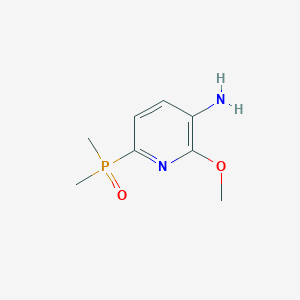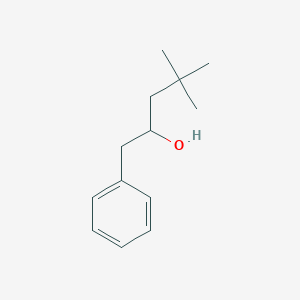
4,4-Dimethyl-1-phenylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-phenylpentan-2-ol is an organic compound with the molecular formula C13H20O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a pentane chain, which also has two methyl groups attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenylpentan-2-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, 36% aqueous solution of sodium hydroxide at a 0.1:1 molar ratio to cinnamaldehyde, and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13. The resulting product is then hydrogenated using different Ru/C and Ni/SiO2 catalysts under hydrogen pressure of 10 MPa and a temperature of 120°C .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4,4-Dimethyl-1-phenylpentan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4,4-Dimethyl-1-phenylpentan-2-one.
Reduction: Various alcohols or hydrocarbons depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-phenylpentan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and proteins. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and chemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpentan-2-ol: Similar structure but lacks the two methyl groups on the fourth carbon.
2,4-Dimethyl-4-phenylpentan-2-ol: Similar structure with variations in the position of the methyl groups.
4,4-Dimethyl-1-phenylpentan-3-one: The ketone analog of 4,4-Dimethyl-1-phenylpentan-2-ol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the phenyl group and the two methyl groups on the pentane chain contribute to its reactivity and applications in various fields.
Propiedades
Número CAS |
40541-10-4 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-phenylpentan-2-ol |
InChI |
InChI=1S/C13H20O/c1-13(2,3)10-12(14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3 |
Clave InChI |
MBRZYUHBFJXHNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


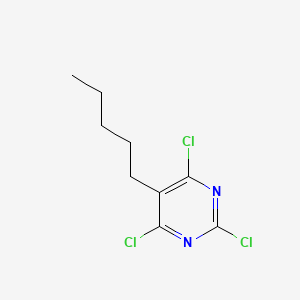
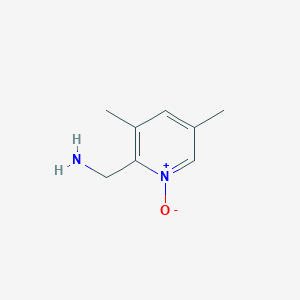
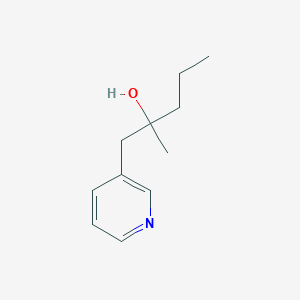

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

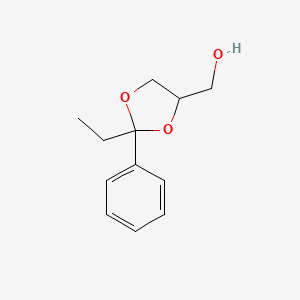

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)

